molecular formula C12H14O2 B1600745 6-Methoxy-2-methyl-1-tetralone CAS No. 27752-24-5

6-Methoxy-2-methyl-1-tetralone

Cat. No.: B1600745
CAS No.: 27752-24-5
M. Wt: 190.24 g/mol
InChI Key: ZTZCDPZRYPANDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-1-tetralone is an organic compound with the molecular formula C12H14O2 It is a derivative of tetralone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-1-tetralone typically involves multi-step organic reactions. One common method starts with the acylation of anisole using an acylating agent in the presence of a Lewis acid such as aluminum trichloride. The intermediate product is then subjected to further reactions to introduce the methyl group and form the tetralone structure .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. This method enhances reaction efficiency, reduces reaction time, and improves product purity. The continuous-flow process involves the use of specific catalysts and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Methoxy-2-methyl-1-tetralone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors, enzymes, or other proteins, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2-methyl-1-tetralone is unique due to the specific positioning of both the methoxy and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-3-4-9-7-10(14-2)5-6-11(9)12(8)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCDPZRYPANDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455779
Record name 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27752-24-5
Record name 6-Methoxy-2-methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27752-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Benzoyloxymethylene-6-methoxy-1-tetralone (4.6 g, 0.015 mole) was hydrogenated over platinum oxide (160 mg) in isopropyl alcohol (150 mL) at 55 psi in a Parr hydrogenation apparatus. After about 90 minutes hydrogen uptake ceased and the reaction was stopped. The catalyst was removed by filtration and the solvents were removed in vacuo. The title compound (2.0 g, 0.011 mole, 70% yield) was obtained after purification by flash chromatography [gradient 10:1 to 5:1 EtOAc:Hexanes].
Name
2-Benzoyloxymethylene-6-methoxy-1-tetralone
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
160 mg
Type
catalyst
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 6-methoxy-1-tetralone (5.0 g, 28.4 mmol), methyl iodide (20 mL, 262 mmol) and sodium hydride (60%, 5.5 g, 138 mmol, prewashed twice with hexanes) in toluene is heated at 80° C. for 3 days. The mixture is quenched carefully with water and is partitioned between EtOAc and brine. The organic extract is dried with MgSO4, concentrated and purified via column chromatography to give the title compound as a light yellow oil: 1H NMR (CDCl3) δ 1.27 (d, J=7 Hz, 3H), 1.83-1.89 (m, 1H), 2.10-2.15 (m, 1H), 2.51-2.60 (m, 1H), 2.90-3.00 (m, 2H), 3.85 (s, 3H), 6.68 (s, 1H), 6.81 (d, J=8.6 Hz, 1H), 8.01 (d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methyl-1-tetralone
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methyl-1-tetralone
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-methyl-1-tetralone
Reactant of Route 4
6-Methoxy-2-methyl-1-tetralone
Reactant of Route 5
6-Methoxy-2-methyl-1-tetralone
Reactant of Route 6
6-Methoxy-2-methyl-1-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.